Iodosobenzene

Catalog No.
S565416
CAS No.
536-80-1
M.F
C6H5IO
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodosobenzene

CAS Number

536-80-1

Product Name

Iodosobenzene

IUPAC Name

iodosylbenzene

Molecular Formula

C6H5IO

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H

InChI Key

JYJVVHFRSFVEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I=O

Synonyms

iodosobenzene, iodosylbenzene

Canonical SMILES

C1=CC=C(C=C1)I=O

Organic Synthesis:

  • Precursor for complex molecules: Iodobenzene serves as a crucial starting material for the synthesis of numerous complex organic molecules, including biphenyl, stilbene, and various pharmaceuticals. Its reactive iodine atom readily undergoes substitution reactions, allowing researchers to introduce diverse functional groups and build complex carbon skeletons. [Source: Sigma-Aldrich, Iodobenzene 98%, ]
  • Formation of Grignard reagents: Iodobenzene reacts with magnesium metal to form phenylmagnesium iodide, a vital Grignard reagent. Grignard reagents are powerful nucleophiles employed in various organic syntheses for carbon-carbon bond formation. [Source: Thermo Scientific Chemicals, Iodobenzene, 98%, ]

Catalyst and Reagent Development:

  • Iodobenzene dichloride: Iodobenzene reacts with chlorine to form iodobenzene dichloride, a complex with unique properties. This compound serves as a solid chlorine source and finds applications in organic synthesis as a halogenating agent. [Source: Peer-reviewed paper: "Iodobenzene dichloride as a stoichiometric oxidant for the conversion of alcohols into carbonyl compounds; two facile methods for its preparation," by Zhao, Xue-Fei and Zhang, Chi.]
  • Sonogashira coupling: Iodobenzene participates in the Sonogashira coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds between terminal alkynes and aryl halides. This reaction plays a crucial role in synthesizing various organic materials with specific functionalities. [Source: Peer-reviewed paper: "Size effects of PVP-Pd nanoparticles on the catalytic Suzuki reactions in aqueous solution," by Li, Yin et al.]

Other Research Applications:

  • Biochemical studies: Iodobenzene exhibits potential in specific biochemical research areas. Studies suggest its ability to interact with specific binding sites in taste receptors, offering insights into taste perception mechanisms. [Source: PubChem, Iodobenzene | C6H5I | CID 11575, ]
  • Radiopharmaceutical development: Iodobenzene derivatives, particularly those containing radioactive isotopes of iodine (e.g., I-124), are being explored in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. [Source: U.S. Patent US20100249416, "CHEMICAL SYNTHESIS OF I-124BETA CIT IODINE-124 [2-BETA-CARBOMETHOXY-3BETA- (4-IODOPHENYL) -TROPANE] FOR PET INVESTIGATIONS AND FOR RADIOTHERAPY."]

Iodosobenzene, also known as iodosylbenzene, is an organoiodine compound with the empirical formula C₆H₅IO. It appears as a colorless solid and serves primarily as an oxo-transfer reagent in organic and coordination chemistry. The compound is characterized by its unique bonding structure, which features a single dative bond between iodine and oxygen, confirming the absence of a double bond typically seen in other iodine oxides .

, including:

  • Oxo-transfer reactions: These reactions involve the transfer of an oxygen atom to substrates, often resulting in the formation of epoxides from alkenes .
  • Conversion of metal complexes: Iodosobenzene can convert certain metal complexes into their corresponding oxo derivatives .
  • Formation of diazides: When mixed with sodium azide in acetic acid, it can convert alkenes into vicinal diazides .

Iodosobenzene can be synthesized through the oxidation of iodobenzene using peracetic acid. The general reaction pathway is as follows:

  • Oxidation of Iodobenzene:
    C6H5I+CH3CO3HC6H5I O2CCH3)2+H2O\text{C}_6\text{H}_5\text{I}+\text{CH}_3\text{CO}_3\text{H}\rightarrow \text{C}_6\text{H}_5\text{I O}_2\text{CCH}_3)_2+\text{H}_2\text{O}
  • Hydrolysis:
    C6H5I O2CCH3)2+H2OC6H5IO+2CH3CO2H\text{C}_6\text{H}_5\text{I O}_2\text{CCH}_3)_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{IO}+2\text{CH}_3\text{CO}_2\text{H}

This process yields iodosobenzene along with acetic acid as a byproduct .

While iodosobenzene does not have significant commercial applications, it is widely used in laboratory settings for:

  • Oxo-transfer reactions: Particularly useful for synthesizing epoxides and other oxygen-containing functional groups.
  • Oxidative transformations: It facilitates various oxidation reactions, including the conversion of alcohols to carbonyl compounds and the oxidative decarboxylation of carboxylic acids .
  • Synthesis of complex molecules: Iodosobenzene derivatives are employed in synthesizing pharmaceuticals and agrochemicals due to their reactivity and ability to introduce iodine into organic compounds .

Studies involving iodosobenzene focus on its interactions with various substrates in organic synthesis. Its ability to act as an oxidant makes it a valuable reagent for oxidative transformations. For example, it has been shown to effectively oxidize primary and secondary alcohols without leading to over-oxidation when used with specific catalysts like TEMPO . Its interactions with other reagents also facilitate unique transformations such as nitrogen transfer reactions .

Iodosobenzene shares similarities with several other organoiodine compounds. Here are some notable comparisons:

CompoundEmpirical FormulaKey Features
IodobenzeneC₆H₅IAryl iodide used as a synthetic intermediate
IodoxybenzeneC₆H₅IO₂Contains two oxygen atoms; stronger oxidant
Iodinated phenolsC₆H₄IUsed in various organic synthesis reactions
IodosylbenzeneC₆H₅IOA monomeric derivative; participates in similar reactions but less stable than iodosobenzene

Uniqueness of Iodosobenzene

Iodosobenzene is unique due to its specific bonding structure that allows for both nucleophilic and electrophilic behavior. Unlike iodobenzene, which primarily acts as a halogen source, or iodoxybenzene, which is a stronger oxidant, iodosobenzene's dual reactivity makes it particularly versatile in organic synthesis applications.

XLogP3

2

LogP

-1.61 (LogP)

UNII

TWW7V7Q50P

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H271 (33.33%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Oxidizer;Irritant

Other CAS

536-80-1

Wikipedia

Iodosobenzene

General Manufacturing Information

Benzene, iodosyl-: ACTIVE

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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